(2R)-2-hexyloxirane
Overview
Description
(2R)-2-hexyloxirane, also known as (R)-(+)-2-hexyloxirane, is a chiral epoxide that has been used in various scientific research applications. This compound has a unique structure that allows it to participate in various chemical reactions, making it an important reagent in organic synthesis.
Mechanism of Action
The mechanism of action of (2R)-2-hexyloxirane involves the participation of the epoxide ring in various chemical reactions. The epoxide ring is a strained three-membered ring that is highly reactive and can participate in various nucleophilic and electrophilic reactions. The chirality of (2R)-2-hexyloxirane also plays a role in its mechanism of action, as it can selectively participate in reactions with other chiral molecules.
Biochemical and Physiological Effects:
(2R)-2-hexyloxirane has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and has been used in the synthesis of various anticancer drugs. Additionally, (2R)-2-hexyloxirane has been shown to have antibacterial and antifungal properties. In terms of physiological effects, (2R)-2-hexyloxirane has been shown to be toxic to aquatic organisms and can cause skin irritation and respiratory issues in humans.
Advantages and Limitations for Lab Experiments
The advantages of using (2R)-2-hexyloxirane in lab experiments include its unique structure, which allows it to participate in various chemical reactions, and its chirality, which allows for selective reactions with other chiral molecules. However, the limitations of using (2R)-2-hexyloxirane include its toxicity to aquatic organisms and its potential to cause skin irritation and respiratory issues in humans.
Future Directions
There are many future directions for the use of (2R)-2-hexyloxirane in scientific research. One direction is the development of new synthetic methods for (2R)-2-hexyloxirane, which could improve its efficiency and reduce its toxicity. Another direction is the use of (2R)-2-hexyloxirane in the synthesis of new drugs with improved anticancer properties. Additionally, (2R)-2-hexyloxirane could be used in the study of enzyme-catalyzed reactions to better understand the mechanisms involved.
Scientific Research Applications
(2R)-2-hexyloxirane has been used in various scientific research applications, including organic synthesis, asymmetric catalysis, and the study of enzyme-catalyzed reactions. This compound has been used as a chiral building block in the synthesis of various natural products, such as epothilones, which have anticancer properties. (2R)-2-hexyloxirane has also been used as a chiral ligand in asymmetric catalysis, which involves the use of chiral catalysts to selectively catalyze chemical reactions. Additionally, (2R)-2-hexyloxirane has been used to study enzyme-catalyzed reactions, such as the epoxidation of olefins by cytochrome P450 enzymes.
properties
IUPAC Name |
(2R)-2-hexyloxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-2-3-4-5-6-8-7-9-8/h8H,2-7H2,1H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWSNNWLBMSXQR-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H]1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364622 | |
Record name | (2R)-2-hexyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-hexyloxirane | |
CAS RN |
77495-66-0 | |
Record name | (2R)-2-Hexyloxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77495-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-2-hexyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxirane, 2-hexyl-, (2R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.733 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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